molecular formula C24H25FN2O4S B2904113 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide CAS No. 451482-13-6

2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide

Cat. No.: B2904113
CAS No.: 451482-13-6
M. Wt: 456.53
InChI Key: UQXPKITZDNAXMX-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a phenylbutan-2-ylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.

    Sulfonation: The phenylbutan-2-ylsulfamoyl group can be introduced through sulfonation reactions.

    Amidation: The final step often involves the formation of the benzamide core through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the benzamide core.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide include other benzamide derivatives with different substituents. Examples include:

    N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide: Lacks the fluorine atom.

    2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-3-18(15-17-9-5-4-6-10-17)27-32(29,30)19-13-14-21(25)20(16-19)24(28)26-22-11-7-8-12-23(22)31-2/h4-14,16,18,27H,3,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXPKITZDNAXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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